molecular formula C4HF4NO2S2 B2669579 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride CAS No. 2377035-76-0

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2669579
CAS No.: 2377035-76-0
M. Wt: 235.17
InChI Key: GIVKEAYGRLYKKV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl fluoride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic and steric effects, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base. The sulfonyl fluoride group can be introduced using reagents like sulfur tetrafluoride or sulfonyl chlorides followed by fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize readily available starting materials and reagents, with careful control of reaction conditions to maximize yield and purity. The use of flow chemistry techniques allows for better heat and mass transfer, reducing the risk of side reactions and improving overall process safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group and the sulfonyl fluoride group on a thiazole ring. This unique structure imparts distinct electronic and steric effects, making it a versatile and valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVKEAYGRLYKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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